2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
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Overview
Description
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a triazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of both pyrimidine and triazole rings in its structure allows for diverse biological activities and interactions with various molecular targets.
Mechanism of Action
Target of Action
The primary targets of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound has been shown to induce apoptosis, a form of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the tumor .
Biochemical Pathways
The induction of apoptosis suggests that this compound may affect pathways related to cell survival and death . The downstream effects of this include a reduction in tumor size and potentially a slowdown in the progression of the disease .
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cell lines suggest that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is a decrease in the proliferation of cancer cells . This is achieved through the induction of apoptosis in these cells . Importantly, this compound has been shown to have very weak cytotoxic effects toward normal cells, suggesting that it may have a good therapeutic index .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific studies on this compound are lacking, factors such as pH, temperature, and the presence of other compounds can generally affect the stability and efficacy of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne in the presence of a copper(I) catalyst (CuAAC reaction).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted pyrimidine or triazole derivatives.
Scientific Research Applications
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine
- 2-methyl-4-[4-(1H-1,2,3-triazol-1-yl)phenyl]pyrimidine
- 2-methyl-4-[4-(1H-imidazol-1-yl)phenyl]pyrimidine
Uniqueness
2-methyl-4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimidine is unique due to the specific positioning of the triazole ring, which enhances its ability to form stable interactions with biological targets. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methyl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-10-15-7-6-13(17-10)11-2-4-12(5-3-11)18-9-14-8-16-18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCZDTFMDBVCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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